Glycodeoxycholic acid-d6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

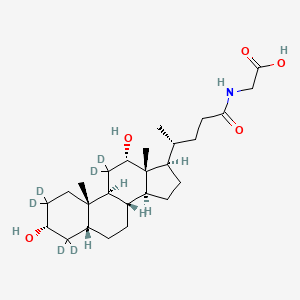

C26H43NO5 |

|---|---|

Peso molecular |

455.7 g/mol |

Nombre IUPAC |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1/i10D2,12D2,13D2 |

Clave InChI |

WVULKSPCQVQLCU-VXQFIXJESA-N |

SMILES isomérico |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)([2H])[2H])C([C@@H]1O)([2H])[2H])C)[2H] |

SMILES canónico |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of Deuterated Glycodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of deuterated glycodeoxycholic acid (GDCA-d4), a critical internal standard for mass spectrometry-based quantification of bile acids in biological matrices. The synthesis involves a multi-step process commencing with the preparation of a deuterated deoxycholic acid intermediate, followed by amide coupling with glycine. This document details the experimental protocols for each key reaction, presents quantitative data in tabular format for easy comparison, and includes diagrams of the synthetic pathway and relevant biological signaling cascades.

Introduction

Glycodeoxycholic acid (GDCA) is a secondary bile acid formed in the liver through the conjugation of deoxycholic acid with the amino acid glycine.[1] As a key component of the bile acid pool, GDCA plays a crucial role in the emulsification and absorption of dietary fats and lipids.[1] Furthermore, emerging research has highlighted the role of bile acids as signaling molecules that regulate various metabolic pathways through interactions with nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5.[2][3]

The accurate quantification of GDCA in biological samples is paramount for studying its physiological and pathophysiological roles. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based analyses.[4][5] Deuterated glycodeoxycholic acid, particularly with deuterium atoms at positions resistant to biological exchange, serves as an ideal internal standard for such applications.[6][7] This guide outlines a robust synthetic strategy for the preparation of glycodeoxycholic acid-2,2,4,4-d4 (GDCA-d4).

Synthetic Strategy Overview

The synthesis of GDCA-d4 can be conceptually divided into two main stages:

-

Synthesis of 2,2,4,4-tetradeuterodeoxycholic acid (DCA-d4): This stage focuses on the selective introduction of deuterium atoms onto the deoxycholic acid scaffold. A common and effective strategy involves the formation of a 3-oxo-Δ⁴-deoxycholic acid intermediate, which allows for deuterium exchange at the C2 and C4 positions via enolization.

-

Amide Coupling of DCA-d4 with Glycine: The deuterated deoxycholic acid is then coupled with a protected glycine derivative to form the final GDCA-d4 product.

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of GDCA-d4.

Experimental Protocols

Synthesis of 2,2,4,4-tetradeuterodeoxycholic acid (DCA-d4)

Step 1: Oxidation of Deoxycholic Acid to 3-Oxo-deoxycholic acid

This step involves the selective oxidation of the 3α-hydroxyl group of deoxycholic acid to a ketone.

-

Methodology: Deoxycholic acid is dissolved in a suitable solvent such as acetone. A solution of an oxidizing agent, for example, Jones reagent (chromium trioxide in sulfuric acid), is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 3-oxo-deoxycholic acid.

Step 2: Formation of 3-Oxo-Δ⁴-deoxycholic acid

The saturated 3-keto steroid is converted to its α,β-unsaturated counterpart.

-

Methodology: 3-Oxo-deoxycholic acid is treated with a brominating agent, such as pyridinium tribromide, in a solvent like acetic acid to introduce a bromine atom at the C4 position. Subsequent dehydrobromination using a base, for instance, a mixture of collidine and lithium carbonate, at elevated temperature yields the 3-oxo-Δ⁴-deoxycholic acid enone.

Step 3: Catalytic Deuteration of 3-Oxo-Δ⁴-deoxycholic acid

This is the key step for introducing the deuterium labels. The enone is subjected to catalytic deuterium exchange.

-

Methodology: The 3-oxo-Δ⁴-deoxycholic acid is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD), in the presence of a catalyst. A suitable catalyst is palladium on calcium carbonate (Pd/CaCO₃).[8] The reaction mixture is stirred under a deuterium gas (D₂) atmosphere at room temperature. The reaction proceeds via the formation of an enolate, which is then quenched by the deuterated solvent, leading to the incorporation of deuterium at the C2 and C4 positions. The catalyst is removed by filtration, and the solvent is evaporated to yield the deuterated 3-oxo intermediate.

Step 4: Stereoselective Reduction of the 3-Oxo Group

The 3-keto group of the deuterated intermediate is reduced back to a 3α-hydroxyl group to afford DCA-d4.

-

Methodology: The 2,2,4,4-tetradeutero-3-oxo-5β-cholanic acid is dissolved in a suitable solvent like tetrahydrofuran (THF) or methanol. A stereoselective reducing agent, such as sodium borohydride (NaBH₄) or lithium tri-tert-butoxyaluminum hydride, is added portion-wise at low temperature. The choice of reducing agent is critical to ensure the formation of the desired 3α-hydroxy epimer. The reaction is quenched, and the product is extracted, washed, and purified by chromatography to yield 2,2,4,4-tetradeuterodeoxycholic acid (DCA-d4).

Amide Coupling of DCA-d4 with Glycine

The final step is the conjugation of the deuterated deoxycholic acid with glycine.

-

Methodology:

-

Activation of DCA-d4: The carboxylic acid group of DCA-d4 is activated to facilitate amide bond formation. Common methods include:

-

Carbodiimide Method: DCA-d4 is reacted with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) in an aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

HATU Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is used as the coupling reagent in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

-

Coupling with Glycine Ester: The activated DCA-d4 is then reacted with a protected glycine derivative, typically an ester such as glycine methyl ester hydrochloride, in the presence of a base to neutralize the hydrochloride.

-

Hydrolysis: The resulting glycodeoxycholic acid-d4 ester is hydrolyzed using a mild base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent (e.g., methanol or THF) to yield the final product, glycodeoxycholic acid-d4. The product is then purified by chromatography.

-

Quantitative Data Summary

The following table summarizes typical yields and deuterium incorporation for the synthesis of GDCA-d4. The values are based on literature data for analogous reactions.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Deuterium Incorporation (%) |

| 1. Oxidation | Deoxycholic Acid | Jones Reagent | 3-Oxo-deoxycholic acid | 85-95 | N/A |

| 2. Enone Formation | 3-Oxo-deoxycholic acid | Pyridinium tribromide, Collidine | 3-Oxo-Δ⁴-deoxycholic acid | 70-80 | N/A |

| 3. Catalytic Deuteration | 3-Oxo-Δ⁴-deoxycholic acid | Pd/CaCO₃, D₂, CD₃OD | 2,2,4,4-Tetradeutero-3-oxo-5β-cholanic acid | 80-90 | >98 |

| 4. Reduction | Deuterated 3-oxo intermediate | NaBH₄ | Deoxycholic Acid-d4 (DCA-d4) | 75-85 | >98 |

| 5. Amide Coupling and Hydrolysis | DCA-d4, Glycine methyl ester | EDC/NHS or HATU, LiOH | Glycodeoxycholic Acid-d4 (GDCA-d4) | 60-75 | >98 |

Biological Signaling Pathways

Glycodeoxycholic acid, along with other bile acids, acts as a signaling molecule by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

Caption: Signaling pathways of Glycodeoxycholic Acid via FXR and TGR5.

Conclusion

The synthesis of deuterated glycodeoxycholic acid is a critical process for enabling accurate and reliable quantification of this important bile acid in biomedical research. The synthetic route outlined in this guide, involving the preparation of a deuterated deoxycholic acid intermediate followed by amide coupling, provides a robust framework for obtaining high-purity GDCA-d4. The detailed experimental protocols and understanding of the underlying biological pathways will aid researchers in the fields of drug metabolism, clinical chemistry, and metabolic diseases.

References

- 1. Amide Synthesis [fishersci.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Evidence for the involvement of 3-oxo-delta 4 intermediates in ecdysteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspects of stereochemistry. XXI. Hydrogenation of 3-oxo-delta-4-steroids over a palladium-calcium carbonate catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Glycodeoxycholic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Glycodeoxycholic acid-d6. Intended for use in research, drug development, and clinical metabolomics, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

Core Physicochemical Properties

This compound (GDCA-d6) is the deuterated form of Glycodeoxycholic acid (GDCA), a secondary bile acid conjugated with glycine. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.[1] The physicochemical properties of GDCA-d6 are comparable to those of the unlabeled GDCA.

General and Chemical Properties

The fundamental chemical and physical descriptors for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₃₇D₆NO₅ | [2][3] |

| Molecular Weight | 455.66 g/mol | [2][3][4] |

| CAS Number | 2483831-98-5 (Labeled) | [2] |

| Synonyms | GDCA-d6, Deoxycholylglycine-d6 | [2] |

| Physical Form | Typically supplied as a solid or in solution (e.g., methanol) | [4] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Chemical Purity | ≥98% | [2] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | 10 mg/mL (for sodium salt) | |

| Dimethylformamide (DMF) | ~10 mg/mL (for hydrate) | [5] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL (for hydrate) | [5] |

| Ethanol | ~1 mg/mL (for hydrate) | [5] |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL (for hydrate) | [5] |

Acidity and Stability

The pKa and stability are crucial for understanding the ionization state and shelf-life of the compound.

| Property | Value | Source(s) |

| pKa (Strongest Acidic) | ~3.77 (for non-deuterated form) | [6][7] |

| Melting Point | 245-250 °C (for sodium salt of non-deuterated form) | [8] |

| Storage Temperature | -20°C (for solutions) or room temperature (for solid, protected from light and moisture) | [2][4] |

| Stability | Stable for at least 4 years when stored at -20°C (for hydrate) | [5] |

Biological Activity and Signaling Pathways

Glycodeoxycholic acid is a biologically active molecule that primarily functions as a signaling molecule by activating the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.[9][10][11]

Farnesoid X Receptor (FXR) Activation Pathway

The activation of FXR by bile acids like GDCA initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic processes. A simplified representation of this pathway is provided below.

Experimental Protocols

The deuterated nature of this compound makes it an invaluable tool in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a general procedure for determining the pKa of a bile acid.[12][13][14][15][16]

-

Preparation of the Analyte Solution: Accurately weigh and dissolve Glycodeoxycholic acid in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with purified water to a final concentration of approximately 1 mM.

-

Calibration of the pH Electrode: Calibrate the pH meter and electrode system using standard buffers of known pH (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, and record the pH of the solution after each addition, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Protocol for Solubility Determination

This protocol describes a general method for determining the solubility of a bile acid in various solvents.

-

Sample Preparation: Add an excess amount of solid Glycodeoxycholic acid to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved Glycodeoxycholic acid using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Solubility Calculation: The determined concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow for Quantification using LC-MS/MS with this compound as an Internal Standard

This workflow details the use of GDCA-d6 as an internal standard for the accurate quantification of endogenous GDCA in biological samples.[17][18][19][20][21][22]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glycodeoxycholic acid (2,2,4,4,11,11-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9553-0.01 [isotope.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Glycodeoxycholic-2,2,4,4,11,11-d6 acid solution 100 μg/mL in methanol, ≥98 atom % D, ≥98% (CP) [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Human Metabolome Database: Showing metabocard for Deoxycholic acid glycine conjugate (HMDB0000631) [hmdb.ca]

- 8. glycodeoxycholic acid sodium [chembk.com]

- 9. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scispace.com [scispace.com]

- 17. LC/MS Analysis of Bile Acids and Their Conjugates on Ascentis® Express C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 18. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 20. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Role of Glycodeoxycholic Acid-d6 in Gut Microbiome Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and the gut microbiome is a rapidly expanding frontier in biomedical research. A pivotal class of molecules mediating this complex communication is bile acids. Primarily synthesized in the liver from cholesterol, these steroid acids undergo extensive metabolism by gut microbes, leading to a diverse pool of secondary bile acids with potent signaling capabilities. Glycodeoxycholic acid (GDCA), a glycine-conjugated secondary bile acid, has garnered significant attention for its role in host physiology and its association with various metabolic diseases.[1][2] To accurately study the dynamics of GDCA and other bile acids in the context of the gut microbiome, researchers rely on sophisticated analytical techniques. This technical guide focuses on the critical role of its deuterated isotopologue, Glycodeoxycholic acid-d6 (GDCA-d6), as an indispensable tool in advancing our understanding of the gut microbiome's impact on health and disease. While its primary application is as an internal standard for precise quantification, its potential as a tracer in stable isotope probing studies offers exciting avenues for functional investigations.

Core Applications of this compound

The predominant role of GDCA-d6 in gut microbiome research is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based quantification of bile acids.[1] Due to the chemical complexity of biological samples (e.g., feces, serum, plasma, and tissue) and the potential for ion suppression or enhancement effects during mass spectrometry analysis, the inclusion of a stable isotope-labeled internal standard is crucial for accurate and reproducible results.[2]

Key Advantages of Using GDCA-d6 as an Internal Standard:

-

Similar Physicochemical Properties: GDCA-d6 shares nearly identical chemical and physical characteristics with its unlabeled counterpart, GDCA. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus effectively compensating for any sample loss or matrix effects.[3]

-

Mass Difference for Unambiguous Detection: The mass difference of 6 Daltons (due to the six deuterium atoms) allows for the clear distinction between GDCA-d6 and endogenous GDCA by the mass spectrometer, without interfering with the quantification of the target analyte.

-

Improved Accuracy and Precision: By normalizing the signal of the endogenous analyte to the signal of the known concentration of the internal standard, the accuracy and precision of the quantification are significantly enhanced.[1][2]

Quantitative Data Presentation

The use of deuterated internal standards like GDCA-d6 has enabled the generation of robust quantitative data on bile acid concentrations in various biological matrices. The following table summarizes representative concentration ranges of key bile acids, including Glycodeoxycholic acid, in human serum and feces, as reported in studies utilizing stable isotope dilution LC-MS/MS methods.

| Bile Acid | Matrix | Typical Concentration Range (ng/mL or ng/g) | Citation(s) |

| Glycodeoxycholic acid (GDCA) | Serum | 5 - 250 ng/mL | [4] |

| Feces | Varies widely, can reach µg/g levels | [5] | |

| Cholic acid (CA) | Serum | 10 - 500 ng/mL | [4] |

| Chenodeoxycholic acid (CDCA) | Serum | 10 - 600 ng/mL | [4] |

| Deoxycholic acid (DCA) | Serum | 10 - 400 ng/mL | [4] |

| Lithocholic acid (LCA) | Serum | 1 - 50 ng/mL | [4] |

| Taurocholic acid (TCA) | Serum | 5 - 400 ng/mL | [4] |

| Taurodeoxycholic acid (TDCA) | Serum | 5 - 200 ng/mL | [4] |

Note: Concentrations can vary significantly based on diet, age, health status, and the specific analytical methods used.

Experimental Protocols

Quantification of Bile Acids using GDCA-d6 as an Internal Standard

This protocol outlines a general procedure for the analysis of bile acids in fecal samples using LC-MS/MS with GDCA-d6 as an internal standard.

Materials:

-

Fecal samples

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

This compound (internal standard solution of known concentration)

-

Bile acid standards for calibration curve

-

Homogenizer

-

Centrifuge

-

SPE cartridges (e.g., C18)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Sample Preparation:

-

Accurately weigh a portion of lyophilized fecal sample (e.g., 20-50 mg).

-

Add a defined volume of extraction solvent (e.g., methanol).

-

Spike the sample with a known amount of GDCA-d6 internal standard solution.

-

Homogenize the sample thoroughly.

-

Centrifuge to pellet solid debris.

-

Collect the supernatant.[6]

-

-

Solid Phase Extraction (SPE) (Optional but Recommended):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the bile acids with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[5]

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each bile acid and for GDCA-d6.[1]

-

-

Data Analysis:

-

Construct a calibration curve using the bile acid standards.

-

Calculate the ratio of the peak area of the endogenous GDCA to the peak area of GDCA-d6.

-

Determine the concentration of GDCA in the original sample by interpolating from the calibration curve.

-

Workflow for Bile Acid Quantification.

Stable Isotope Probing (SIP) with GDCA-d6 (A Proposed Protocol)

While not yet widely documented, GDCA-d6 can theoretically be used as a tracer to follow the metabolic fate of GDCA within a gut microbial community. This protocol is a proposed workflow based on established SIP methodologies.[7][8]

Objective: To identify which gut microbes actively metabolize GDCA and to characterize the resulting metabolic products.

Materials:

-

Fresh fecal slurry or a defined microbial consortium.

-

Anaerobic culture medium.

-

This compound (as the tracer).

-

Anaerobic chamber or workstation.

-

Incubator.

-

Instruments for downstream analysis (e.g., LC-MS for metabolomics, DNA/RNA extraction kits, and sequencing platform for metagenomics/metatranscriptomics).

Procedure:

-

Microcosm Setup:

-

Inside an anaerobic chamber, prepare microcosms by inoculating anaerobic culture medium with the fecal slurry.

-

Allow the microbial community to stabilize for a defined period.

-

-

Tracer Introduction:

-

Introduce GDCA-d6 to the experimental microcosms at a specific concentration. Control microcosms will receive unlabeled GDCA or a vehicle control.

-

-

Time-Course Sampling:

-

Collect samples from the microcosms at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Separate the microbial biomass from the culture supernatant by centrifugation.

-

-

Downstream Analysis:

-

Metabolomics: Analyze the supernatant and cell lysates using LC-MS to identify and quantify GDCA-d6 and any deuterated metabolites. This will reveal the biotransformation products of GDCA.

-

Nucleic Acid-SIP: Extract DNA or RNA from the microbial biomass. Use density gradient ultracentrifugation or other separation techniques to separate the "heavy" (isotope-labeled) nucleic acids from the "light" (unlabeled) nucleic acids. Sequence the heavy fractions to identify the microbes that have incorporated the deuterium from GDCA-d6 into their genetic material, indicating active metabolism of the compound.

-

Proposed Workflow for GDCA-d6 SIP.

Signaling Pathways Involving Glycodeoxycholic Acid

Bile acids, including GDCA, are not merely digestive aids but also potent signaling molecules that activate dedicated receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[9][10] These signaling pathways play crucial roles in regulating bile acid, glucose, and lipid metabolism, as well as inflammation.

-

Farnesoid X Receptor (FXR): FXR is a nuclear receptor highly expressed in the liver and intestine. Activation of FXR by bile acids like GDCA initiates a cascade of gene expression changes that, among other effects, suppress bile acid synthesis in the liver in a negative feedback loop.[11]

-

Takeda G protein-coupled receptor 5 (TGR5): TGR5 is a G protein-coupled receptor found on the surface of various cells, including enteroendocrine L-cells in the gut. Its activation by bile acids can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and improves glucose tolerance.[10][12]

The use of GDCA-d6 in cell culture or animal models could allow researchers to trace the uptake of GDCA by specific cells and to correlate receptor activation with the intracellular concentration of the labeled bile acid, providing a more direct link between exposure and cellular response.

Bile Acid Signaling Pathways.

Conclusion

This compound is a cornerstone analytical tool in gut microbiome research. Its primary and well-established role as an internal standard has empowered researchers to generate high-quality, quantitative data on bile acid metabolism, which is fundamental to understanding the biochemical cross-talk between the host and its resident microbes. Furthermore, the potential application of GDCA-d6 in stable isotope probing experiments opens up new possibilities for elucidating the specific functions of microbial community members and for tracing the intricate signaling pathways initiated by this important secondary bile acid. As the field of microbiome research continues to move from descriptive studies to mechanistic and functional investigations, the strategic use of stable isotope-labeled molecules like GDCA-d6 will be indispensable for unraveling the complex and dynamic nature of the host-microbiome relationship.

References

- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 5. agilent.com [agilent.com]

- 6. Glycochenodeoxycholic acid induces the release of IL-1beta from L02 cells via the NLRP3/caspase-1/GSDMD pathway to activate LX2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile-acid-activated receptors: targeting TGR5 and farnesoid-X-receptor in lipid and glucose disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycodeoxycholic Acid-d6 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycodeoxycholic acid (GDCA), a glycine-conjugated secondary bile acid, is a key player in the enterohepatic circulation and a signaling molecule that modulates various metabolic pathways. The use of stable isotope-labeled tracers, such as Glycodeoxycholic acid-d6 (GDCA-d6), offers a powerful tool to dynamically investigate its metabolism, transport, and influence on metabolic regulation in vivo. This guide provides a comprehensive overview of the application of GDCA-d6 as a tracer, detailing experimental design, analytical methodologies, and the signaling pathways it influences.

Principles of Stable Isotope Tracer Studies

Stable isotope tracing is a technique used to follow the metabolic fate of a compound of interest.[1][2] By introducing a molecule labeled with a heavy, non-radioactive isotope (e.g., deuterium, ¹³C, ¹⁵N), researchers can distinguish the tracer from the endogenous (unlabeled) compound within a biological system.[3][4] This allows for the quantification of kinetic parameters such as production, clearance, and conversion rates of the metabolite under investigation.[5][6]

The core principle involves administering the labeled tracer and then measuring the ratio of the labeled to unlabeled compound in biological samples (e.g., plasma, urine, feces) over time using mass spectrometry.[1] this compound is an ideal tracer as the deuterium atoms increase its mass without significantly altering its biological activity, allowing it to be processed by the body in the same manner as endogenous GDCA.

Experimental Protocols

While a specific, standardized protocol for a this compound tracer study is not universally established, the following sections outline a representative experimental design based on general principles of stable isotope tracer studies and established analytical methods for bile acids.

In Vivo Tracer Administration and Sampling

This protocol describes a bolus-infusion approach to study GDCA-d6 kinetics in a preclinical model.

Objective: To determine the in vivo kinetics of Glycodeoxycholic acid.

Materials:

-

This compound (sterile solution for injection)

-

Experimental subjects (e.g., rodents) with indwelling catheters for infusion and blood sampling

-

Anticoagulant (e.g., EDTA)

-

Centrifuge

-

Sample storage tubes

Procedure:

-

Acclimatization: Acclimatize subjects to the experimental conditions to minimize stress-related metabolic changes.

-

Fasting: Fast subjects overnight to achieve a metabolic steady state.

-

Baseline Sampling: Collect a baseline blood sample prior to tracer administration to determine endogenous GDCA levels.

-

Tracer Administration: Administer a bolus injection of this compound to rapidly increase its plasma concentration, followed by a constant infusion to maintain a steady-state isotopic enrichment.

-

Timed Blood Sampling: Collect blood samples at predetermined intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) during the infusion.

-

Sample Processing: Immediately place blood samples on ice, and then centrifuge to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

Experimental Workflow Diagram:

Sample Preparation and LC-MS/MS Analysis

The following is a general procedure for the extraction and quantification of GDCA and GDCA-d6 from plasma samples.

Materials:

-

Plasma samples

-

Internal standard solution (e.g., a different deuterated bile acid not being measured)

-

Acetonitrile (ice-cold)

-

Methanol

-

Formic acid

-

Water (LC-MS grade)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Thawing: Thaw plasma samples on ice.

-

Protein Precipitation: To a 50 µL plasma sample, add an internal standard and 800 µL of ice-cold acetonitrile to precipitate proteins.[7]

-

Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.[7]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.[7]

-

Reconstitution: Reconstitute the dried extract in a solution of methanol and water.[7]

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.[8][9]

-

Chromatographic Separation: Use a C18 column with a gradient of mobile phases (e.g., water with formic acid and a mixture of methanol and acetonitrile with formic acid) to separate the bile acids.[8]

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for GDCA and GDCA-d6.

-

Analytical Workflow Diagram:

Data Presentation and Interpretation

The data obtained from a GDCA-d6 tracer study can be used to calculate key kinetic parameters. The following tables present hypothetical data for illustrative purposes.

Plasma Concentrations of GDCA and GDCA-d6

| Time (min) | Endogenous GDCA (ng/mL) | GDCA-d6 (ng/mL) |

| 0 | 50.2 | 0.0 |

| 5 | 51.5 | 15.3 |

| 15 | 49.8 | 25.1 |

| 30 | 50.9 | 28.9 |

| 60 | 50.5 | 30.1 |

| 90 | 49.6 | 30.5 |

| 120 | 51.1 | 30.2 |

Calculated Kinetic Parameters

| Parameter | Value | Unit |

| Basal Concentration | 50.2 | ng/mL |

| Steady-State Enrichment | 37.5 | % |

| Rate of Appearance (Ra) | 125.5 | ng/min |

| Metabolic Clearance Rate (MCR) | 2.5 | mL/min |

Note: These values are hypothetical and for illustrative purposes only.

Signaling Pathways of Glycodeoxycholic Acid

GDCA exerts its metabolic effects primarily through the activation of two key receptors: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a membrane-bound receptor.[10][11][12]

FXR Signaling Pathway

FXR is highly expressed in the liver and intestine and plays a crucial role in bile acid homeostasis.[10][11]

Mechanism of Action:

-

Activation: GDCA enters the cell and binds to FXR in the cytoplasm.

-

Translocation: The GDCA-FXR complex translocates to the nucleus.

-

Gene Transcription: In the nucleus, it forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) on target genes.

-

Metabolic Regulation: This leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism, as well as glucose and lipid metabolism.[13]

FXR Signaling Diagram:

TGR5 Signaling Pathway

TGR5 is a G-protein coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[10][14]

Mechanism of Action:

-

Binding: GDCA binds to the extracellular domain of TGR5.

-

G-Protein Activation: This activates an associated G-protein, leading to the activation of adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

Downstream Effects: cAMP acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors, which in turn modulate energy expenditure, glucose homeostasis, and inflammatory responses.[12]

TGR5 Signaling Diagram:

Conclusion

The use of this compound as a tracer provides a dynamic and quantitative approach to understanding the complex role of this bile acid in metabolic regulation. By combining in vivo tracer studies with advanced analytical techniques like LC-MS/MS, researchers can gain valuable insights into GDCA kinetics and its modulation of key signaling pathways. This knowledge is crucial for the development of novel therapeutic strategies targeting metabolic diseases.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual Activation of the Bile Acid Nuclear Receptor FXR and G-Protein-Coupled Receptor TGR5 Protects Mice against Atherosclerosis | PLOS One [journals.plos.org]

- 13. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the bile acid receptors TGR5 and FXR in the spinal dorsal horn alleviates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Deuterated Bile Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of deuterated bile acids, serving as a vital resource for professionals in drug development and metabolic research. By leveraging stable isotope labeling, specifically with deuterium, researchers can trace the intricate pathways of bile acid synthesis, enterohepatic circulation, and biotransformation with high precision. This document outlines the core methodologies, presents quantitative data from in vivo studies, and visualizes the key metabolic and signaling pathways.

Introduction to Deuterated Bile Acids in Metabolic Research

Bile acids are crucial signaling molecules and play a pivotal role in lipid and glucose homeostasis.[1] The use of deuterated bile acids as tracers has revolutionized the study of their metabolism, offering a non-radioactive and safe method for in vivo human and animal studies.[2][3] These labeled compounds, such as deuterated cholic acid (CA) and chenodeoxycholic acid (CDCA), allow for the accurate determination of bile acid pool size, turnover rates, and the dynamics of enterohepatic circulation.[4][5]

Bile Acid Synthesis and Metabolism: A Deuterated Perspective

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs in the liver from cholesterol via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[2][4][6] Deuterium labeling allows for the precise tracking of these synthetic routes.

Once synthesized, primary bile acids are conjugated with glycine or taurine before being secreted into the bile.[7][8][9] In the intestine, gut microbiota mediate the deconjugation and dehydroxylation of primary bile acids to form secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[8][10] A small fraction of bile acids escapes reabsorption and is excreted in the feces, while the majority returns to the liver via the portal vein, completing the enterohepatic circulation.[9][11] Deuterated tracers have been instrumental in quantifying the efficiency of this recycling process.

Key Metabolic Pathways

The metabolic fate of bile acids is complex, involving numerous enzymatic transformations in both the liver and the gut. The following diagram illustrates the primary and secondary bile acid synthesis pathways.

Quantitative Analysis of Deuterated Bile Acid Metabolism

The use of deuterated bile acid tracers coupled with mass spectrometry allows for precise quantification of key metabolic parameters. The following tables summarize representative data from in vivo studies in healthy human subjects.

Table 1: Pool Size and Fractional Turnover Rates of Primary Bile Acids

| Bile Acid | Pool Size (µmol/kg) | Fractional Turnover Rate (per day) | Reference |

| Cholic Acid (CA) | 24.1 ± 11.7 | 0.29 ± 0.12 | [5] |

| Chenodeoxycholic Acid (CDCA) | 22.9 ± 7.8 | 0.23 ± 0.10 | [5] |

Table 2: Excretion of Bile Acid Metabolites

| Excretion Route | Major Metabolites | Notes | References |

| Fecal | Secondary bile acids (DCA, LCA), unconjugated primary bile acids. | Approximately 5% of the total bile acid pool is excreted daily. | [9][12][13] |

| Urinary | Sulfated and glucuronidated bile acids, secondary bile acids. | Urinary excretion increases in cholestatic conditions. | [10][14][15][16][17] |

Experimental Protocols for In Vivo Deuterated Bile Acid Studies

The following sections detail standardized protocols for conducting in vivo metabolic studies using deuterated bile acid tracers.

Synthesis of Deuterated Bile Acids

Deuterated bile acids, such as 11,12-dideuterated chenodeoxycholic acid and 2,2,4,4-tetradeuterated cholic acid, are synthesized for use as tracers.[5] Carbon-13 labeled bile acids have also been synthesized for similar purposes.[18] Commercially available deuterated bile acid mixtures are also utilized as internal standards for quantitative analysis.[19][20]

Isotope Dilution Method for Determining Pool Size and Turnover Rate

This method is the gold standard for quantifying bile acid kinetics in vivo.[2][21]

Protocol:

-

Administration: A known amount of deuterated cholic acid and chenodeoxycholic acid is administered orally to the subject.[5] Intravenous administration has also been employed.[22][23]

-

Sampling: Blood samples are collected at multiple time points over several days following administration.[2][5] Alternatively, bile can be sampled via duodenal intubation.[2][24] Fecal samples can also be collected to measure excretion.[12]

-

Sample Preparation: Bile acids are extracted from serum, bile, or feces.[7][25][26] This typically involves protein precipitation followed by solid-phase extraction. For conjugated bile acids, an enzymatic or chemical deconjugation step is required.[24][25]

-

Analysis: The isotopic enrichment of the deuterated bile acids and their metabolites is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][27]

-

Calculation: The fractional turnover rate is calculated from the decay curve of the isotopic enrichment over time. The pool size is then calculated by dividing the administered dose of the tracer by the extrapolated isotopic enrichment at time zero.[2][5]

The following diagram illustrates the workflow for an in vivo deuterated bile acid study.

Bile Acid Signaling Pathways

Bile acids are not only digestive aids but also potent signaling molecules that activate nuclear receptors and G protein-coupled receptors to regulate gene expression involved in their own synthesis and transport, as well as in lipid, glucose, and energy metabolism.

Farnesoid X Receptor (FXR)

FXR is a key nuclear receptor activated by bile acids, particularly CDCA. Its activation in the liver and intestine plays a central role in maintaining bile acid homeostasis.

Conclusion

The use of deuterated bile acids as metabolic tracers provides a powerful and safe tool for elucidating the complex dynamics of bile acid metabolism in vivo. This guide has summarized the key methodologies, presented relevant quantitative data, and visualized the critical metabolic and signaling pathways. For researchers and drug development professionals, a thorough understanding of these principles is essential for designing and interpreting studies aimed at modulating bile acid metabolism for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo | MDPI [mdpi.com]

- 3. Measurement of bile and acid kinetics by isotope dilution in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of pool sizes and fractional turnover rates, of deoxycholic acid, cholic acid and chenodeoxycholic acid in man by isotope dilution with 2H and 13C labels and serum sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates by means of stable isotope dilution technique, making use of deuterated cholic acid and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Clinical pharmacokinetics of therapeutic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The profile of bile acids and their sulfate metabolites in human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Fecal excretion of bile acids: a new technique for studying bile acid kinetics in patients with ileal resection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Compensatory Transition of Bile Acid Metabolism from Fecal Disposition of Secondary Bile Acids to Urinary Excretion of Primary Bile Acids Underlies Rifampicin-Induced Cholestasis in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted quantitative analysis of urinary bile acids by liquid chromatography-tandem mass spectrometry: Method development and application to healthy and obese children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of bile acids in urine specimens from healthy humans: determination of several bile acids with beta-hydroxyl and carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of metabolic profiles of bile acids in urine using a lipophilic anion exchanger and computerized gas-liquid chromatorgaphy-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. caymanchem.com [caymanchem.com]

- 21. Determination of bile acid pool size in man: a simplified method with advantages of increases precision, shortened analysis time, and decreased isotope exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of the pool size and synthesis rate of bile acids by measurements in blood of patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Validation of [22,23-3H]cholic acid as a stable tracer through conversion to deoxycholic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Glycodeoxycholic Acid-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Glycodeoxycholic acid-d6 (GDCA-d6). The information presented herein is crucial for ensuring the integrity of the compound in research and development settings, particularly when used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Due to the limited availability of specific stability data for the deuterated form, this guide incorporates data from its non-deuterated counterpart, Glycodeoxycholic acid (GDCA), and established principles from forced degradation studies of similar bile acids.

Storage and Stability Summary

Proper storage is paramount to maintain the chemical and isotopic purity of this compound. The stability of the compound is dependent on its physical state (solid or in solution) and the storage temperature.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.

| Form | Storage Temperature | Duration | Source(s) |

| Solid (Powder) | -20°C | Up to 3 years | [1] |

| Room Temperature | Not explicitly stated for d6, but should be stored away from light and moisture. | [2] | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [1] |

| -20°C | Up to 1 month | [1] |

Note: For solutions, it is recommended to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[1] Aqueous solutions of the non-deuterated form are not recommended for storage for more than one day.

General Stability Profile

Incompatibilities: Strong oxidizing agents should be avoided as they can lead to degradation of the molecule.

Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not published, a standard protocol can be adapted from guidelines provided by the International Council for Harmonisation (ICH) and from studies on similar bile acids. The goal is to induce degradation of approximately 5-20% to identify potential degradation products and pathways.

Proposed Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Caption: A generalized workflow for conducting forced degradation studies.

Detailed Methodologies for Stress Conditions

The following protocols are adapted from general guidelines for forced degradation studies and literature on similar compounds.

2.2.1 Acid and Base Hydrolysis

-

Objective: To assess the susceptibility of the amide bond in this compound to hydrolysis.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid (for acid hydrolysis) or 0.1 M sodium hydroxide (for base hydrolysis).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Withdraw samples at various time points.

-

For analysis, cool the samples to room temperature and neutralize the acid-stressed samples with an equivalent amount of base, and the base-stressed samples with an equivalent amount of acid.

-

Analyze the samples using a stability-indicating HPLC method.

-

2.2.2 Oxidative Degradation

-

Objective: To evaluate the stability of the molecule in the presence of an oxidizing agent. The hydroxyl groups on the steroid nucleus are potential sites of oxidation.

-

Protocol:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

-

Withdraw samples at appropriate time intervals and analyze directly by HPLC.

-

2.2.3 Thermal Degradation

-

Objective: To determine the effect of high temperature on the stability of the compound in both solid and solution states.

-

Protocol:

-

For solid-state analysis, place a known amount of this compound powder in a controlled temperature environment (e.g., 60°C).

-

For solution-state analysis, prepare a solution of the compound in a suitable solvent and store it at the same elevated temperature, protected from light.

-

Analyze samples at predetermined time points.

-

2.2.4 Photostability Testing

-

Objective: To assess the degradation of the compound upon exposure to light, as per ICH Q1B guidelines.

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples by HPLC.

-

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for the accurate determination of this compound and the separation of its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector (e.g., UV, mass spectrometry) is the method of choice for bile acid analysis.

Example HPLC Method Parameters

The following table provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile or Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40°C |

| Injection Volume | 10 µL |

| Detection | UV at a low wavelength (e.g., 200-210 nm) or Mass Spectrometry (MS) |

Note: Due to the lack of a strong chromophore in bile acids, MS detection or evaporative light scattering detection (ELSD) may provide better sensitivity and specificity.

Potential Degradation Pathways and Biological Context

Understanding the potential degradation pathways is key to interpreting stability studies. For Glycodeoxycholic acid, the most probable chemical degradation pathway under hydrolytic stress is the cleavage of the amide bond, yielding deoxycholic acid-d6 and glycine.

Biological Signaling Context

Glycodeoxycholic acid is a secondary bile acid that plays a role in signaling pathways regulating lipid and glucose metabolism. It is a ligand for the Farnesoid X receptor (FXR), a nuclear receptor that controls the expression of genes involved in bile acid synthesis and transport. The stability of this compound as an internal standard is critical for accurately quantifying the endogenous levels of GDCA in studies investigating these pathways.

Caption: Role of GDCA in the FXR signaling pathway.

Conclusion

This compound is a stable compound when stored under the recommended conditions. For applications requiring the highest accuracy, such as its use as an internal standard, adherence to these storage guidelines is critical. In the absence of specific stability data, conducting forced degradation studies using the framework provided in this guide will help to understand its intrinsic stability and to develop robust, stability-indicating analytical methods. This ensures the reliability of experimental results in research and drug development.

References

Technical Guide: Glycodeoxycholic acid-d6 - Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Glycodeoxycholic acid-d6 (GDCA-d6), a deuterated internal standard crucial for quantitative bioanalysis. This document details the molecular characteristics, isotopic enrichment, and the analytical methodologies used to ensure its quality and reliability in research and drug development settings.

Chemical Identity and Structure

This compound is the deuterated form of Glycodeoxycholic acid (GDCA), a secondary bile acid conjugated with the amino acid glycine. The deuterium atoms are strategically incorporated into the molecule to provide a distinct mass shift for mass spectrometry-based quantification, without significantly altering its chemical and physical properties.

Chemical Formula: C₂₆H₃₇D₆NO₅

Molecular Weight: 455.66 g/mol

The deuterium atoms in commercially available this compound are typically located at the 2, 2, 4, 4, 11, and 11 positions of the deoxycholic acid backbone. The precise location of these labels is critical for its use as an internal standard, ensuring that it co-elutes with the endogenous analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.

Below is a diagram illustrating the chemical structure of this compound, highlighting the positions of the deuterium atoms.

Figure 1: Chemical Structure of this compound

Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that defines its quality. It refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. High isotopic purity is essential to minimize cross-contribution to the signal of the unlabeled analyte and to ensure accurate quantification.

The isotopic purity of this compound is typically determined by mass spectrometry. The analysis involves measuring the relative abundance of the desired deuterated species (d6) compared to the less-deuterated (d0 to d5) and over-deuterated species.

| Parameter | Specification | Method |

| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC or UPLC-UV/MS |

Table 1: Typical Quality Specifications for this compound

Experimental Protocols

The structural integrity and isotopic purity of this compound are confirmed through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are employed to ensure the correct connectivity of atoms and to confirm the positions of the deuterium labels.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

¹H NMR: The absence or significant reduction of signals at the 2, 4, and 11 positions in the ¹H NMR spectrum, when compared to the spectrum of unlabeled Glycodeoxycholic acid, confirms the successful incorporation of deuterium at these sites. The remaining proton signals are assigned to confirm the overall structure.

-

¹³C NMR: The ¹³C NMR spectrum is used to verify the carbon skeleton of the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, providing further evidence of deuteration at the specified positions.

-

Isotopic Purity Determination by Mass Spectrometry

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining the isotopic purity of deuterated compounds.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

LC-MS/MS Analysis:

-

Chromatography: The sample is injected into a liquid chromatography system coupled to a mass spectrometer. A suitable C18 column is typically used to achieve chromatographic separation.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectrum of the eluting compound. The instrument is operated in a full-scan mode to observe the distribution of all isotopic species.

-

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic forms of the molecule (d0, d1, d2, d3, d4, d5, d6, etc.).

-

The relative intensity of each peak is used to calculate the percentage of each isotopic species.

-

The isotopic purity is reported as the percentage of the d6 species relative to the sum of all isotopic species.

-

Analytical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the quality control analysis of this compound and a simplified representation of its role in metabolic signaling.

Figure 2: Quality Control Workflow for this compound

Figure 3: Use of GDCA-d6 in Bioanalysis

Conclusion

This compound is a high-quality, well-characterized internal standard essential for the accurate quantification of its endogenous counterpart in various biological matrices. Its chemical structure is confirmed by NMR spectroscopy, and its high isotopic purity is verified by mass spectrometry. The detailed experimental protocols and stringent quality control measures ensure its reliability for researchers, scientists, and drug development professionals in their metabolic studies and clinical trial sample analysis.

Endogenous Glycodeoxycholic Acid: A Technical Guide for Researchers

Version: 1.0

Abstract

This technical guide provides an in-depth overview of the endogenous occurrence of glycodeoxycholic acid (GDCA), a significant secondary bile acid. It is intended for researchers, scientists, and drug development professionals working in the fields of gastroenterology, hepatology, and metabolic diseases. This document details the biosynthesis and metabolism of GDCA, its physiological concentrations in various human tissues and fluids, and its role as a signaling molecule, particularly through the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). Furthermore, this guide offers comprehensive, detailed protocols for the extraction and quantification of GDCA from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as well as methodologies for assessing its activity in FXR and TGR5 signaling pathways.

Introduction

Glycodeoxycholic acid (GDCA) is a glycine-conjugated secondary bile acid. Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol and conjugated with either glycine or taurine before being secreted into the bile.[1] In the intestine, these primary bile acids are subject to biotransformation by the gut microbiota. Deoxycholic acid (DCA), a secondary bile acid, is formed from the 7α-dehydroxylation of cholic acid by intestinal bacteria.[1] Subsequently, DCA is absorbed from the intestine and transported to the liver, where it is conjugated with glycine to form GDCA.[2] GDCA, along with other bile acids, plays a crucial role in the emulsification and absorption of dietary lipids and fat-soluble vitamins. Beyond its digestive functions, GDCA is now recognized as a key signaling molecule that modulates various metabolic pathways, primarily through the activation of the nuclear receptor FXR and the membrane-bound receptor TGR5.[1][3] Understanding the endogenous occurrence and signaling functions of GDCA is critical for elucidating its role in health and disease and for the development of novel therapeutics targeting bile acid-mediated pathways.

Biosynthesis and Metabolism of Glycodeoxycholic Acid

The formation of GDCA is a multi-step process involving both host and microbial enzymes, highlighting the importance of the gut-liver axis.

-

Step 1: Primary Bile Acid Synthesis in the Liver. The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, occurs in hepatocytes from cholesterol.

-

Step 2: Conjugation in the Liver. These primary bile acids are then conjugated with the amino acids glycine or taurine.

-

Step 3: Secretion and Intestinal Transformation. Conjugated primary bile acids are secreted into the bile and enter the small intestine. In the distal ileum and colon, gut bacteria deconjugate and dehydroxylate these primary bile acids. Specifically, cholic acid is converted to deoxycholic acid (DCA) by bacterial 7α-dehydroxylases.

-

Step 4: Intestinal Absorption and Enterohepatic Circulation. A significant portion of the newly formed DCA is absorbed from the intestine and enters the portal circulation, returning to the liver.

-

Step 5: Re-conjugation in the Liver. In the liver, DCA is efficiently taken up by hepatocytes and conjugated with glycine to form glycodeoxycholic acid (GDCA). GDCA is then secreted into the bile, re-entering the enterohepatic circulation.

A minor fraction of GDCA is not absorbed and is excreted in the feces.[1]

Physiological Concentrations of Glycodeoxycholic Acid

The concentration of GDCA varies significantly across different biological compartments. The following tables summarize the reported physiological concentrations of GDCA in healthy human adults. It is important to note that these values can be influenced by factors such as diet, age, sex, and the gut microbiome composition.

Table 1: Concentration of Glycodeoxycholic Acid in Human Plasma/Serum

| Population | Sample Type | Concentration Range | Mean/Median Concentration | Reference(s) |

| Healthy Young Adults (n=136) | Plasma | - | Men: 3.0 ± 2.4 nmol/L; Women: 2.0 ± 2.1 nmol/L | [4] |

| Healthy Adults (n=130) | Serum | 5 - 5000 ng/mL (for all bile acids) | - | [5] |

| Healthy Adults | Plasma | 0.005 - 5 µmol/L (for all bile acids) | - | [6] |

Table 2: Concentration of Glycodeoxycholic Acid in Human Feces

| Population | Sample Type | Concentration Range | Mean/Median Concentration | Reference(s) |

| Healthy Controls | Feces (dried) | - | Significantly different between healthy, constipation, and diarrhea groups | [2] |

| Healthy Adults | Feces (wet) | 2.5 - 15 nM (LOD/LOQ) | - | [7] |

Note: Direct comparisons between studies are challenging due to variations in analytical methods, sample processing (wet vs. dry weight for feces), and reporting units.

Signaling Pathways of Glycodeoxycholic Acid

GDCA exerts its regulatory effects by activating specific receptors, primarily FXR and TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a key sensor of bile acid levels. Upon binding of GDCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

Key downstream effects of FXR activation by GDCA include:

-

Inhibition of Bile Acid Synthesis: FXR activation in the liver and intestine leads to the suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3]

-

Regulation of Bile Acid Transport: FXR modulates the expression of transporters involved in the uptake and efflux of bile acids in hepatocytes and enterocytes.

-

Modulation of Lipid and Glucose Metabolism: FXR influences triglyceride and glucose homeostasis.

Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

TGR5 is a G protein-coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells, macrophages, and cholangiocytes. Activation of TGR5 by GDCA initiates a signaling cascade involving adenylyl cyclase and the production of cyclic AMP (cAMP).

Key downstream effects of TGR5 activation by GDCA include:

-

GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[1]

-

Anti-inflammatory Effects: In macrophages, TGR5 signaling can suppress inflammatory responses.

-

Energy Expenditure: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure.

Experimental Protocols

Accurate quantification of GDCA and assessment of its biological activity are crucial for research and drug development. The following sections provide detailed methodologies for key experiments.

Quantification of Glycodeoxycholic Acid by LC-MS/MS

This protocol describes a general workflow for the quantification of GDCA in human serum, liver tissue, and feces.

References

- 1. researchgate.net [researchgate.net]

- 2. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. agilent.com [agilent.com]

- 5. caymanchem.com [caymanchem.com]

- 6. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity Quantification of Glycodeoxycholic Acid-d6 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glycodeoxycholic acid (GDCA) in human plasma. The method utilizes a stable isotope-labeled internal standard, Glycodeoxycholic acid-d6 (GDCA-d6), to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of GDCA in biological matrices.

Introduction

Glycodeoxycholic acid (GDCA) is a secondary bile acid formed in the liver through the conjugation of deoxycholic acid with glycine.[1] Bile acids are increasingly recognized as important signaling molecules that regulate lipid and glucose metabolism, primarily through the activation of the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[2][3] Dysregulation of bile acid homeostasis has been implicated in various metabolic diseases.[2][4] Therefore, the accurate and precise quantification of individual bile acids like GDCA in biological samples is crucial for understanding their physiological roles and their potential as biomarkers.

This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of GDCA in human plasma, using GDCA-d6 as an internal standard.

Experimental

Materials and Reagents

-

Glycodeoxycholic acid (GDCA) standard

-

This compound (GDCA-d6) internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is used for sample preparation.

-

Thaw plasma samples and standards on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (GDCA-d6) at a concentration of 50 ng/mL.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reverse-phase column.

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

GDCA: Precursor ion (m/z) 448.3 → Product ion (m/z) 74.1

-

GDCA-d6: Precursor ion (m/z) 454.3 → Product ion (m/z) 74.1

-

-

Collision Energy: Optimized for each transition (typically around 30-40 eV).

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and stability according to established bioanalytical method validation guidelines.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision (%CV) was less than 15%, and the accuracy was within 85-115%.

Stability: GDCA was found to be stable in human plasma after three freeze-thaw cycles, at room temperature for 4 hours, and at -80°C for 30 days.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (% Bias) | Within ± 10% |

| Inter-day Accuracy (% Bias) | Within ± 13% |

| Freeze-Thaw Stability (3 cycles) | Stable |

| Short-Term Stability (4h at RT) | Stable |

| Long-Term Stability (30 days at -80°C) | Stable |

Signaling Pathway and Experimental Workflow

Glycodeoxycholic Acid Signaling Pathway

Glycodeoxycholic acid, like other bile acids, exerts its signaling effects primarily through the activation of the farnesoid X receptor (FXR) in the nucleus and the membrane-bound Takeda G-protein-coupled receptor 5 (TGR5).[2][3] This signaling cascade plays a crucial role in regulating glucose, lipid, and energy metabolism.

References

- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]